2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring attached to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it proceeds under mild conditions with high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidine or piperidine rings.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrimidine and piperidine derivatives.
Medicine: Its structural features suggest potential as a lead compound for developing new pharmaceuticals.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the piperidine ring may improve pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with similar electronic properties but lacking the piperidine and pyrimidine rings.
Piperidine derivatives: Compounds like piperidin-3-yl methoxy pyrimidine share structural similarities but differ in the presence of the fluoropyridine moiety.
Pyrimidine derivatives: Compounds such as methoxy pyrimidine derivatives that lack the piperidine and fluoropyridine components.
Uniqueness
2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a fluoropyridine moiety with a piperidine and pyrimidine ring system
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-14-7-13(8-18-9-14)15(22)21-6-1-3-12(10-21)11-23-16-19-4-2-5-20-16/h2,4-5,7-9,12H,1,3,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZLWYXXNOKBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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